

P,P'-DDD: A Key Metabolite of Technical Grade DDT

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Technical grade Dichlorodiphenyltrichloroethane (DDT), a historically significant insecticide, is a complex mixture of isomers and related compounds. Among these, para,para'-Dichlorodiphenyldichloroethane (**p,p'-DDD**) is a notable component, present both as an impurity in the initial formulation and as a primary metabolite of the principal active ingredient, p,p"-DDT. This guide provides a comprehensive technical overview of **p,p'-DDD**'s formation, metabolic fate, toxicological profile, and analytical methodologies, tailored for professionals in research and development.

Composition of Technical Grade DDT

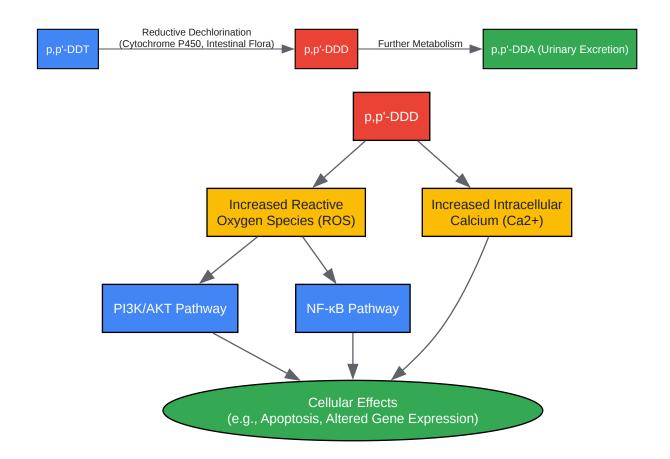
Technical grade DDT is not a pure substance but a mixture of several isomers and byproducts. The primary active component is p,p'-DDT, but other compounds are present in significant amounts.

Table 1: Typical Composition of Technical Grade DDT

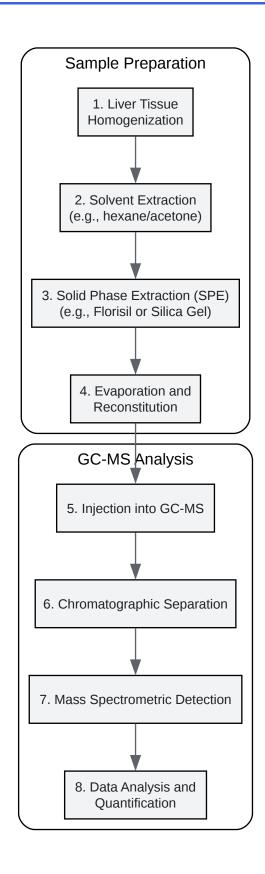
Component	Percentage (%)
p,p'-DDT	65 - 80
o,p'-DDT	15 - 21
p,p'-DDD	up to 4
p,p'-DDE	up to 1.5
Other isomers and impurities	Remainder

Source:[1][2]

Metabolic Formation of P,P'-DDD from P,P'-DDT


The conversion of p,p'-DDT to \mathbf{p} , \mathbf{p} '-DDD is a critical step in its metabolism within biological systems. This process primarily occurs through reductive dechlorination.

Metabolic Pathway


The primary metabolic transformation of p,p'-DDT to **p,p'-DDD** involves the replacement of a chlorine atom on the trichloroethane moiety with a hydrogen atom. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly in the liver.[3] Studies in rats have demonstrated that the intestinal flora also plays a significant role in the reductive dechlorination of p,p'-DDT to **p,p'-DDD**, especially after oral exposure.[4]

P,p'-DDD is not an end-product but rather an intermediate in the metabolic cascade of DDT. It is further metabolized to 2,2-bis(p-chlorophenyl)acetic acid (p,p'-DDA), which is a more water-soluble compound and the major urinary metabolite of DDT.[3][5]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Background Information for p,p'-DDE Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p'-DDE, Methylmercury, and Polychlorinated Biphenyls) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanistic and Other Relevant Data DDT, Lindane, and 2,4-D NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Conversion of p,p' -DDT to p,p' -DDD by intestinal flora of the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [P,P'-DDD: A Key Metabolite of Technical Grade DDT].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1682962#p-p-ddd-as-a-metabolite-of-technical-grade-ddt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com